molecular formula C5H6BrN3 B3025333 3-Bromopyridine-2,5-diamine CAS No. 896160-69-3

3-Bromopyridine-2,5-diamine

Cat. No.: B3025333
CAS No.: 896160-69-3
M. Wt: 188.03 g/mol
InChI Key: YJENCMIONVUOCW-UHFFFAOYSA-N
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Description

3-Bromopyridine-2,5-diamine: is an organic compound with the molecular formula C5H6BrN3 . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of bromine and two amino groups attached to the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Mechanism of Action

Target of Action

It’s known that brominated pyridines are often used as building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets depending on the specific context of their use.

Mode of Action

It’s known that halogenation reactions, such as bromination, can increase the polarity of a molecule and activate the c–h bond of the alkane to obtain the halogen-substituted target product . This suggests that 3-Bromopyridine-2,5-diamine might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that 2,3-diamino-5-bromopyridine, a related compound, can be used in the preparation of various heterocyclic compounds . This suggests that this compound might also be involved in the synthesis of a variety of biochemical compounds.

Result of Action

It’s known that brominated pyridines can participate in many reactions associated with aryl halides , suggesting that they might have diverse effects at the molecular and cellular level.

Action Environment

It’s known that the properties of brominated pyridines can be influenced by various factors, including temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of 3-bromopyridine typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

    2,3-Diamino-5-bromopyridine: Similar in structure but with amino groups at different positions.

    2,6-Diaminopyridine: Lacks the bromine atom but has two amino groups at positions 2 and 6.

    4-Bromo-1,2-diaminobenzene: Contains a benzene ring instead of pyridine.

Uniqueness:

Properties

IUPAC Name

3-bromopyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJENCMIONVUOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896160-69-3
Record name 896160-69-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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